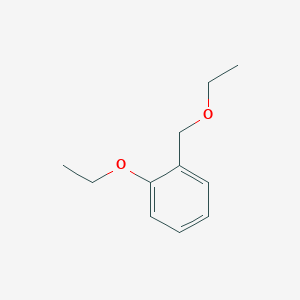![molecular formula C11H29N3O3Si2 B12553491 N-[2-({2-[(Pentamethyldisiloxanyl)amino]ethyl}amino)ethyl]glycine CAS No. 183953-50-6](/img/structure/B12553491.png)
N-[2-({2-[(Pentamethyldisiloxanyl)amino]ethyl}amino)ethyl]glycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-({2-[(Pentamethyldisiloxanyl)amino]ethyl}amino)ethyl]glycine is a chemical compound known for its unique structure and properties This compound features a glycine backbone with a pentamethyldisiloxanyl group attached via an aminoethyl linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-({2-[(Pentamethyldisiloxanyl)amino]ethyl}amino)ethyl]glycine typically involves the reaction of glycine with a pentamethyldisiloxanyl-substituted amine. The process may include steps such as protection of functional groups, coupling reactions, and deprotection. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to produce large quantities of the compound with consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-({2-[(Pentamethyldisiloxanyl)amino]ethyl}amino)ethyl]glycine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions, including pH, temperature, and solvent choice, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.
Applications De Recherche Scientifique
N-[2-({2-[(Pentamethyldisiloxanyl)amino]ethyl}amino)ethyl]glycine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving amino acid derivatives and their biological activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-[2-({2-[(Pentamethyldisiloxanyl)amino]ethyl}amino)ethyl]glycine involves its interaction with specific molecular targets. The pentamethyldisiloxanyl group may enhance the compound’s stability and facilitate its binding to target molecules. Pathways involved in its action include modulation of enzyme activities and interactions with cellular membranes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[2-(Fmoc-amino)ethyl]glycine tert-butylester hydrochloride
- Ethyl N-(Boc-aminoethyl)-N-(chloroacetyl)glycinate
- Diethylenetriaminepentaacetic acid
Uniqueness
N-[2-({2-[(Pentamethyldisiloxanyl)amino]ethyl}amino)ethyl]glycine is unique due to the presence of the pentamethyldisiloxanyl group, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring enhanced stability and specific interactions with target molecules.
Propriétés
Numéro CAS |
183953-50-6 |
|---|---|
Formule moléculaire |
C11H29N3O3Si2 |
Poids moléculaire |
307.54 g/mol |
Nom IUPAC |
2-[2-[2-[[dimethyl(trimethylsilyloxy)silyl]amino]ethylamino]ethylamino]acetic acid |
InChI |
InChI=1S/C11H29N3O3Si2/c1-18(2,3)17-19(4,5)14-9-8-12-6-7-13-10-11(15)16/h12-14H,6-10H2,1-5H3,(H,15,16) |
Clé InChI |
WDWBIACFGKOCAN-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)O[Si](C)(C)NCCNCCNCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


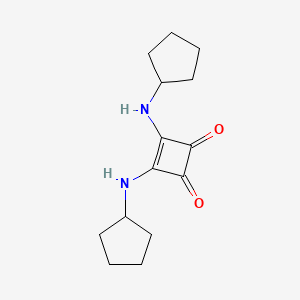
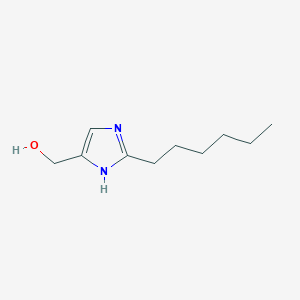
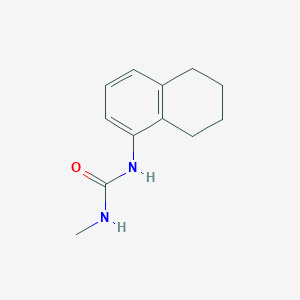
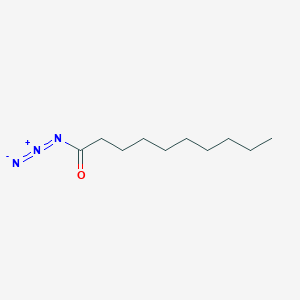
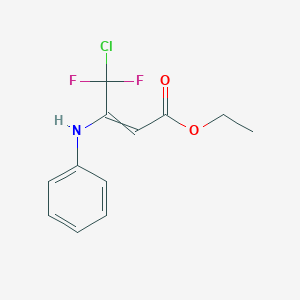
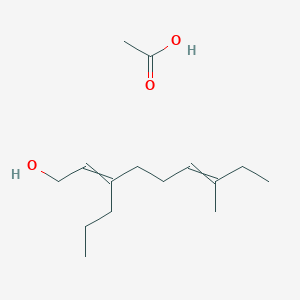
![3,3'-[(2-Methylpropyl)phosphoryl]di(propan-1-amine)](/img/structure/B12553451.png)
![1-[2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiol-4-yl]hexacosa-11,13-diyn-2-one](/img/structure/B12553457.png)

![Bicyclo[2.2.1]heptan-1-ol, 3,3-dimethyl-2-methylene-, (1R,4R)-](/img/structure/B12553475.png)


![Benzene, 1-(dodecyloxy)-4-[4-(4-methoxyphenyl)-1,3-butadiynyl]-](/img/structure/B12553492.png)
